

An In-depth Technical Guide to the Physical Properties of Solid Fumaronitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile (trans-1,2-dicyanoethylene), a dinitrile derivative of fumaric acid, is a solid organic compound of significant interest in organic synthesis and materials science. Its rigid, electron-deficient structure makes it a valuable building block for heterocyclic compounds, a precursor for polymers with unique properties, and a component in the development of organic electronics.[1][2][3] A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in areas such as reaction engineering, materials processing, and formulation development. This guide provides a comprehensive overview of the core physical properties of solid fumaronitrile, complete with quantitative data, detailed experimental methodologies, and a logical framework illustrating the interplay of these characteristics.

General and Molecular Properties

Fumaronitrile is identified by the CAS Number 764-42-1.[4] It exists as a solid crystalline substance at room temperature, often appearing as white to light yellow or brown needles or crystalline powder.[1][2][5] The compound is known to be stable under standard conditions but is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1][3]



Identifier	Value	Reference
IUPAC Name	(2E)-but-2-enedinitrile	
Synonyms	Fumarodinitrile, trans-1,2- Dicyanoethylene	[1][2][6]
CAS Number	764-42-1	[4]
Molecular Formula	C4H2N2	[2]
Molecular Weight	78.07 g/mol	[2][4]
Appearance	Needles or brown/white crystalline solid	[1][2][5]

Thermal and Physical Properties

The thermal and physical characteristics of **fumaronitrile** dictate its behavior in various physical and chemical processes. These properties are summarized below.



Property	Value	Conditions	Reference
Melting Point	93-95 °C (lit.)	-	[1][4][7][8]
206.2 °F (96.8 °C)	-	[2][9]	
Boiling Point	186 °C (lit.)	760 mmHg	[1][4][7]
367 °F (186.1 °C)	760 mmHg	[2][9]	
Density (Solid)	1.249 g/cm ³	20 °C	[1][3]
Vapor Pressure	0.19 mmHg	-	
Solubility			
Water	< 1 mg/mL	70 °F (21.1 °C)	[5][9]
Ethanol	50 mg/mL	-	[1][7][8]
Acetone	Soluble (lit.)	-	[7][8]
Chloroform	Soluble (lit.)	-	[7][8]
Diethyl Ether	Slightly soluble (lit.)	-	[7][8]
Benzene	Soluble	-	[1][3]

Thermodynamic and Spectroscopic Data

Thermodynamic data provides insight into the energy of the system, while spectroscopic analysis confirms the molecular structure and vibrational modes.



Property	Value	Reference
Standard Solid Enthalpy of Combustion (ΔcH°solid)	-2128.00 ± 2.00 kJ/mol	[10]
Enthalpy of Sublimation (ΔsubH)	69.6 kJ/mol at 260 K	[11]
72 ± 0.8 kJ/mol at 263 K	[11]	
Infrared (IR) Spectra	KBr pellet technique data available	[12]
Raman Spectra	FT-Raman technique data available	[13]
1H NMR Spectra	Varian A-60 instrument data available	
Mass Spectrometry (GC-MS)	Top Peak m/z: 78	

Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. The following sections outline the methodologies for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

- Methodology (Capillary Method):
 - A small amount of finely powdered, dry fumaronitrile is packed into a thin-walled capillary tube, sealed at one end.
 - The capillary tube is attached to a calibrated thermometer and placed in a heating apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).[7]



- The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) as it approaches the expected melting point.[2][10]
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns to liquid are recorded. This range constitutes the melting point.[1][2][7]

Solubility Determination

Solubility is determined by establishing the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

- Methodology (Shake-Flask Method):
 - An excess amount of solid fumaronitrile is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
 - The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the mixture is allowed to stand, permitting the undissolved solid to settle.
 - A sample of the supernatant saturated solution is carefully withdrawn, filtered to remove any suspended solid particles, and weighed.
 - The amount of dissolved fumaronitrile in the sample is quantified using a suitable analytical technique, such as spectroscopy or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL.[3]

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups and vibrational modes of the molecule.

- Methodology (KBr Pellet Technique):
 - Approximately 1-2 mg of dry fumaronitrile is mixed with 100-200 mg of spectroscopic grade potassium bromide (KBr), which is transparent in the mid-infrared range.[14][15][16]



- The mixture is finely ground in an agate mortar to reduce particle size and ensure homogeneous dispersion.[6][14][15] This minimizes light scattering (the Christiansen effect).[17]
- The powdered mixture is placed into a die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[15][17]
- The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the transmission spectrum is recorded. A background spectrum of a pure KBr pellet is also taken for correction.[14]

Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for symmetric, non-polar bonds.

- Methodology (Solid-State FT-Raman):
 - A small amount of solid fumaronitrile is placed into a sample holder, such as a small cup
 or pressed into a pellet.[9] No extensive sample preparation is typically required.[18]
 - The sample is illuminated with a monochromatic laser source (e.g., from a Nd:YAG laser in an FT-Raman spectrometer).
 - The scattered light is collected, filtered to remove the intense Rayleigh scattering, and directed into a spectrometer.
 - The resulting Raman spectrum, which plots intensity versus the Raman shift (in cm⁻¹), reveals the vibrational modes of the **fumaronitrile** molecule.[13]

Crystal Structure Determination

The precise three-dimensional arrangement of atoms is determined using single-crystal X-ray diffraction.

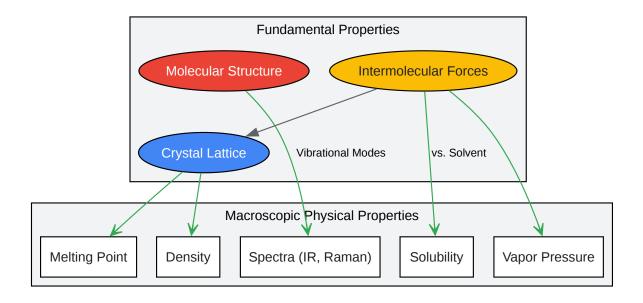
- Methodology (Single-Crystal X-ray Diffraction):
 - Crystallization: A high-quality single crystal of fumaronitrile (typically >0.1 mm) is grown from a suitable solvent via slow evaporation, vapor diffusion, or cooling.[11][19]



- Mounting: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is produced and recorded by a detector.[19]
- Structure Solution and Refinement: The positions and intensities of the diffraction spots
 are used to calculate an electron density map of the crystal. From this map, the positions
 of the individual atoms are determined (structure solution) and then optimized (structure
 refinement) to create a final, precise molecular and crystal structure.[11][20]

Interrelation of Physical Properties

The physical properties of solid **fumaronitrile** are not independent but are logically interconnected, stemming from its fundamental molecular structure and the resulting intermolecular forces in the crystal lattice. The following diagram illustrates these relationships.



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Interrelation of **Fumaronitrile**'s Physical Properties.



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